molecular formula C10H12Cl3N B13505992 3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride

Cat. No.: B13505992
M. Wt: 252.6 g/mol
InChI Key: GJGSELVPUNSCBD-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride is a chemical compound with a unique structure that includes a dichlorophenyl group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with methylazetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield of the final product. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenylhydrazine hydrochloride
  • 3,5-Dichlorobenzamide derivatives
  • 1-(4-Amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone hydrochloride

Uniqueness

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12Cl3N

Molecular Weight

252.6 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-3-methylazetidine;hydrochloride

InChI

InChI=1S/C10H11Cl2N.ClH/c1-10(5-13-6-10)7-2-8(11)4-9(12)3-7;/h2-4,13H,5-6H2,1H3;1H

InChI Key

GJGSELVPUNSCBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2=CC(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

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